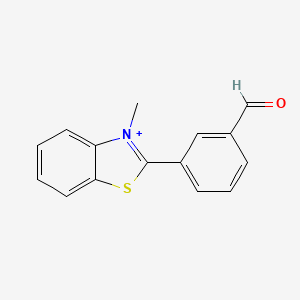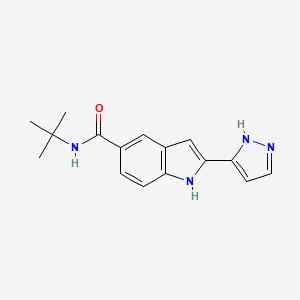
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through the reaction of the indole derivative with hydrazine and a suitable α,β-unsaturated carbonyl compound.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide can be compared with other similar compounds, such as:
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-3-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
827317-66-8 |
|---|---|
分子式 |
C16H18N4O |
分子量 |
282.34 g/mol |
IUPAC名 |
N-tert-butyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)19-15(21)10-4-5-12-11(8-10)9-14(18-12)13-6-7-17-20-13/h4-9,18H,1-3H3,(H,17,20)(H,19,21) |
InChIキー |
FMCHBYIYQFLEJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
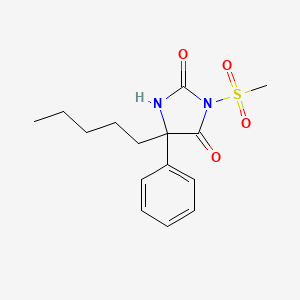
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
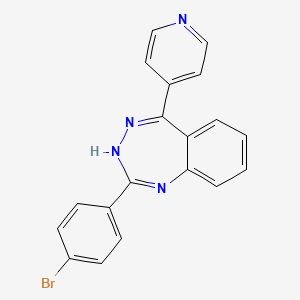
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
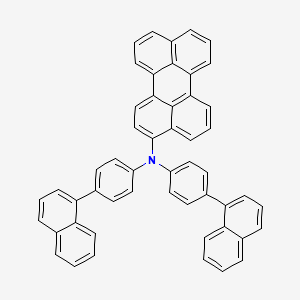
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
